4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
CAS No.: 852180-60-0
Cat. No.: VC2027291
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852180-60-0 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |
Standard InChI | InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 |
Standard InChI Key | BJICSBRPQDVEHP-UHFFFAOYSA-N |
SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |
Canonical SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Identification
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde consists of a para-substituted benzaldehyde with a 5-methyl-1,2,4-oxadiazol-3-yl group attached at the 4-position. The molecule features two key functional groups: an aldehyde (-CHO) and a 1,2,4-oxadiazole heterocycle with a methyl substituent.
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 852180-60-0 |
Molecular Formula | C₁₀H₈N₂O₂ |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI Key | BJICSBRPQDVEHP-UHFFFAOYSA-N |
SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)C=O |
PubChem CID | 7164589 |
The compound's structure features a benzene ring with an aldehyde group at the para position relative to the oxadiazole ring attachment. The 1,2,4-oxadiazole ring contains a methyl group at the 5-position .
Physical and Chemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Appearance | White |
Melting Point | 115°C / 239°F |
Odor | No information available |
pH (in solution) | No information available |
Solubility in Water | Limited solubility (inferred) |
Flash Point | Not determined |
The compound exists as a white solid at standard temperature and pressure with a defined melting point of 115°C .
Chemical Properties
The chemical reactivity of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is primarily determined by its two principal functional groups:
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The aldehyde group (-CHO): Susceptible to nucleophilic addition reactions, oxidation, and reduction.
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The 1,2,4-oxadiazole ring: Provides stability and potential for interaction with various biological targets.
The oxadiazole ring contains both electron-donating and electron-withdrawing elements, creating a unique electronic environment that influences the compound's reactivity patterns .
Parameter | Specification |
---|---|
Purity | Typically 97% |
Available Quantities | 250 mg to 1 g (common packaging) |
Storage Conditions | Recommended storage in amber glass bottles |
Catalog Numbers | Various (supplier-dependent) |
Commercial suppliers include Thermo Scientific and other specialty chemical providers, with the compound being offered in research-grade purity .
Applications and Uses
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde finds utility primarily in laboratory settings for research and development purposes.
Synthetic Building Block
The compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. The aldehyde functionality provides a reactive site for various transformations including:
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Condensation reactions (e.g., with amines to form imines)
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Wittig and Horner-Wadsworth-Emmons reactions
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Aldol condensations
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Reductive amination
Pharmaceutical Research
Compounds containing 1,2,4-oxadiazole scaffolds have shown significant potential in medicinal chemistry due to their:
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Metabolic stability
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Hydrogen bonding capabilities
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Bioisosteric relationship to esters and amides
The presence of both the oxadiazole ring and aldehyde group in 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde makes it a valuable precursor for developing compounds with potential:
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Antimicrobial properties
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Anti-inflammatory activity
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Anticancer applications
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Health Hazard | 2 (moderate) |
Flammability | 1 (slight) |
Instability | 0 (minimal) |
Physical Hazards | N/A |
Hazard Statements
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Harmful if swallowed
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Causes skin irritation
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Causes serious eye irritation
Personal Protective Equipment
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Wear protective gloves/protective clothing
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Use eye protection/face protection
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Use in well-ventilated areas
First Aid Measures
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Skin Contact: Wash immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Ingestion: Call a poison center or doctor if feeling unwell.
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Inhalation: Move to fresh air. Seek medical attention if symptoms develop .
Analytical Characterization
Several analytical techniques are commonly employed to identify and characterize 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected 1H NMR spectrum would feature:
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A singlet for the methyl group (~2.5-2.7 ppm)
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A singlet for the aldehyde proton (~9.9-10.1 ppm)
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Complex aromatic patterns for the benzene ring protons (~7.5-8.2 ppm)
Infrared (IR) Spectroscopy
Key characteristic absorption bands include:
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C=O stretching of the aldehyde (~1700-1720 cm⁻¹)
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C=N stretching of the oxadiazole ring (~1600-1650 cm⁻¹)
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C-H stretching of the methyl group (~2900-3000 cm⁻¹)
Mass Spectrometry
The mass spectrum would typically show:
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Molecular ion peak at m/z 188
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Characteristic fragmentation patterns reflecting loss of the aldehyde group
Comparison with Structurally Related Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde shares structural similarities with several compounds, providing context for understanding its specific properties.
Structural Analogs
Compound | CAS Number | Key Structural Difference | Impact on Properties |
---|---|---|---|
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | 852180-68-8 | Positional isomer (meta vs para) | Different electronic distribution and reactivity pattern |
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | 179056-82-7 | Different oxadiazole isomer (1,3,4 vs 1,2,4) | Altered ring electronics and potential biological activity |
4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | 10185-68-9 | Amine group instead of aldehyde | Significantly different reactivity; nucleophilic vs electrophilic |
The position of functional groups and the specific oxadiazole isomer significantly influence chemical reactivity, physical properties, and potential biological activities .
Structure-Activity Relationships
Research on related oxadiazole compounds suggests that:
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The position of substituents on the benzene ring influences binding affinity to biological targets
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The nature of the oxadiazole isomer (1,2,4 vs 1,3,4) affects metabolic stability
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The presence of the aldehyde group provides a reactive site for further derivatization
These structure-activity relationships are valuable for understanding the potential biological activities of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde and guiding the design of related compounds with enhanced properties.
Research Trends and Future Directions
Current research trends suggest several promising directions for compounds containing the 1,2,4-oxadiazole scaffold, including 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde.
Emerging Applications
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Development of biologically active compounds with enhanced pharmacokinetic properties
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Exploration of metal coordination chemistry utilizing both the oxadiazole and aldehyde functionalities
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Investigation of photophysical properties for potential applications in materials science
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Use in click chemistry approaches for bioconjugation and materials synthesis
Current Limitations
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Limited detailed synthetic routes specifically optimized for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
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Incomplete toxicological profiling
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Potential challenges in scalability of synthesis
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